Home > Products > Screening Compounds P70717 > Menin-MLL inhibitor-22
Menin-MLL inhibitor-22 -

Menin-MLL inhibitor-22

Catalog Number: EVT-14220093
CAS Number:
Molecular Formula: C29H39N7O3S
Molecular Weight: 565.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Menin-Mixed Lineage Leukemia inhibitor-22 is a small-molecule compound designed to disrupt the interaction between menin and mixed lineage leukemia fusion proteins, which play a critical role in the development of acute leukemias. This compound serves as a potential therapeutic agent by targeting oncogenic pathways associated with these interactions.

Source

Menin-Mixed Lineage Leukemia inhibitor-22 was developed through a series of high-throughput screening processes aimed at identifying compounds that could effectively inhibit the menin-MLL interaction. The initial discovery involved screening over 300,000 compounds, leading to the identification of several promising candidates, including Menin-Mixed Lineage Leukemia inhibitor-22, which demonstrated significant inhibitory effects on the target interaction .

Classification

Menin-Mixed Lineage Leukemia inhibitor-22 is classified as a small-molecule inhibitor. It specifically targets protein-protein interactions, which are often challenging to inhibit due to their complex nature. This compound falls under the category of targeted cancer therapies, particularly for hematological malignancies like acute leukemia.

Synthesis Analysis

Methods

The synthesis of Menin-Mixed Lineage Leukemia inhibitor-22 involves multiple steps, typically starting from commercially available precursors. The synthetic route is optimized for yield and purity, often employing techniques such as liquid chromatography-mass spectrometry for characterization.

Technical Details

  1. Initial Screening: The synthesis begins with the identification of lead compounds through high-throughput screening.
  2. Optimization: Structure-activity relationship studies are conducted to refine the chemical structure for improved potency and selectivity against menin.
  3. Characterization: Final products are characterized using techniques like nuclear magnetic resonance and mass spectrometry to confirm their identity and purity .
Molecular Structure Analysis

Structure

Menin-Mixed Lineage Leukemia inhibitor-22 has a complex molecular structure that allows it to fit into the binding pocket of menin, mimicking the natural interactions between menin and MLL proteins. The structural analysis reveals key functional groups that enhance binding affinity.

Data

  • Molecular Weight: Approximately 419.3 g/mol.
  • Binding Affinity: Low nanomolar range (Kd = 22 nM) for the menin binding pocket .
Chemical Reactions Analysis

Reactions

The primary reaction mechanism involves the competitive inhibition of the menin-MLL interaction. Menin-Mixed Lineage Leukemia inhibitor-22 binds to menin's binding site, preventing MLL fusion proteins from associating with menin.

Technical Details

  1. Binding Assays: Saturation Transfer Difference nuclear magnetic resonance spectroscopy is employed to confirm direct binding and inhibition.
  2. Kinetic Studies: These studies assess how effectively Menin-Mixed Lineage Leukemia inhibitor-22 can displace MLL peptides from menin .
Mechanism of Action

Process

Menin-Mixed Lineage Leukemia inhibitor-22 operates by disrupting the bivalent interaction between menin and MLL fusion proteins. This inhibition leads to decreased transcriptional activation of oncogenic genes associated with leukemia.

Data

In vitro studies show that treatment with Menin-Mixed Lineage Leukemia inhibitor-22 results in reduced cell proliferation in MLL leukemia cell lines and down-regulation of target genes such as Hoxa9 .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Soluble in dimethyl sulfoxide up to 40 mM; solubility in phosphate-buffered saline at pH 7.4 is approximately 6.3 µM.
  • Stability: The compound is stable under physiological conditions but may require specific storage conditions to maintain integrity .

Chemical Properties

  • pKa: Specific pKa values are determined through titration methods, influencing solubility and bioavailability.
  • LogP: Indicates lipophilicity, which is crucial for cellular uptake .
Applications

Scientific Uses

Menin-Mixed Lineage Leukemia inhibitor-22 is primarily investigated for its potential in treating acute leukemias characterized by MLL fusions. It provides a novel therapeutic strategy by targeting protein-protein interactions that are critical for cancer cell survival.

  1. Clinical Trials: Ongoing studies assess its efficacy and safety in human subjects with MLL-rearranged leukemias.
  2. Research Tool: It serves as a valuable tool in understanding the biology of menin-MLL interactions and their role in oncogenesis .

Properties

Product Name

Menin-MLL inhibitor-22

IUPAC Name

N-[1-[[1-(4-cyclopropylsulfonylphenyl)azetidin-3-yl]methyl]piperidin-4-yl]-6-[2-(dimethylamino)ethoxy]pyrido[3,2-d]pyrimidin-4-amine

Molecular Formula

C29H39N7O3S

Molecular Weight

565.7 g/mol

InChI

InChI=1S/C29H39N7O3S/c1-34(2)15-16-39-27-10-9-26-28(33-27)29(31-20-30-26)32-22-11-13-35(14-12-22)17-21-18-36(19-21)23-3-5-24(6-4-23)40(37,38)25-7-8-25/h3-6,9-10,20-22,25H,7-8,11-19H2,1-2H3,(H,30,31,32)

InChI Key

MWXGAMJNJKYTPA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=NC2=C(C=C1)N=CN=C2NC3CCN(CC3)CC4CN(C4)C5=CC=C(C=C5)S(=O)(=O)C6CC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.